molecular formula C17H16N2O3 B1178184 ERK2 CAS No. 137632-08-7

ERK2

Cat. No.: B1178184
CAS No.: 137632-08-7
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Description

The Extracellular Signal-Regulated Kinase 2 (ERK2) is a central component of the Ras-Raf-MEK-ERK signal transduction cascade, a primary pathway regulating cell proliferation, differentiation, and survival . This mitogen-activated protein kinase (MAPK) requires dual phosphorylation at its Thr-Glu-Tyr motif by the upstream kinase MEK for full catalytic activation . Upon phosphorylation, this compound undergoes significant structural changes, including active site closure and remodeling of its activation loop, leading to a dramatic increase in its catalytic efficiency for phosphorylating serine/threonine residues followed by a proline in its substrates . This compound shares a high degree of amino acid identity with ERK1 but is indispensable for embryonic development, whereas ERK1 is not, highlighting its non-redundant role in critical cellular processes . It phosphorylates a wide array of cytosolic and nuclear targets, including transcription factors like ETV3, thereby influencing gene expression programs . Due to the prevalence of oncogenic mutations in upstream components like Ras and Raf in many cancers, this compound is a prominent target for therapeutic intervention, making it vital for cancer research and drug discovery efforts . This product is supplied for research applications and is not intended for diagnostic, human, or veterinary use.

Properties

CAS No.

137632-08-7

Molecular Formula

C17H16N2O3

Origin of Product

United States

Preparation Methods

Bacterial Expression Systems

The use of Escherichia coli for this compound expression remains a cornerstone due to its cost-effectiveness and high yield potential. Source demonstrated the successful expression of a His₆-tagged N-terminal fragment of Ets-1 (residues 1–138), a substrate for this compound, in E. coli BL21(DE3) cells. This system achieved a yield of 60 mg/L after nickel-agarose affinity chromatography and Mono-Q anion-exchange chromatography. However, full-length this compound expression in bacteria faces challenges due to the lack of eukaryotic post-translational modifications, particularly phosphorylation at Thr-185 and Tyr-187 residues required for activation.

Inactive this compound has been expressed in E. coli with 100% homogeneity in the unphosphorylated form, as reported in. The protocol involved codon optimization and induction at 18°C to minimize inclusion body formation. Despite a 20-fold lower yield compared to insect cell systems, bacterial expression is preferred for structural studies requiring non-phosphorylated this compound.

Insect Cell Expression Systems

Insect cells, such as Sf9 and High Five, offer superior post-translational modification capabilities. Source detailed a baculovirus-mediated system for producing active this compound by co-expressing it with constitutively active MEK1 (S218D/S222D) in Sf9 cells. This approach yielded doubly phosphorylated this compound (pThr-185/pTyr-187) at 2–3 mg/L, with a 20-fold improvement over bacterial systems. The use of serum-free media and infection at a multiplicity of infection (MOI) of 5 optimized protein yield and reduced contamination.

Purification Strategies for this compound

Affinity Chromatography

Nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography is universally employed for His-tagged this compound. Source described a protocol using Ni-chelating resin under native conditions, achieving >90% purity. Elution with 250 mM imidazole in 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 10% glycerol preserved this compound stability. For non-tagged this compound, immunoaffinity columns with anti-ERK2 monoclonal antibodies have been utilized, though with lower yields.

Ion-Exchange and Size-Exclusion Chromatography

Following affinity purification, anion-exchange chromatography (e.g., Mono-Q) resolves this compound isoforms. Source reported a 19 µM Kₘ for Ets-1 phosphorylation using this compound purified via Mono-Q, highlighting the importance of removing contaminating phosphatases. Size-exclusion chromatography (SEC) on Superdex 200 further polishes this compound, with a retention volume corresponding to its monomeric molecular weight of 42 kDa.

Activation and Phosphorylation of this compound

In Vitro Phosphorylation by MEK1

Active this compound requires dual phosphorylation by MEK1. Source outlined a protocol where this compound is incubated with activated MEK1 (10:1 molar ratio) in 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM ATP, and 2 mM DTT at 30°C for 1 hour. Phosphorylation efficiency, monitored by Phos-tag SDS-PAGE, typically exceeds 80%.

Co-Expression with MEK1 in Insect Cells

To bypass in vitro phosphorylation, source co-expressed this compound with MEK1(S218D/S222D) in Sf9 cells. Tandem affinity purification using Ni-NTA and anti-FLAG resins yielded active this compound with a specific activity of 17 s⁻¹, as measured by Ets-1 phosphorylation.

Quality Control and Functional Validation

Biochemical Assays

Kinase activity is quantified using radiometric or fluorescence-based assays. Source employed a radiometric assay with [γ-³²P]ATP, demonstrating a k꜀ₐₜ of 17 s⁻¹ and Kₘ (ATP) of 140 µM. Alternatively, the ADP-Glo™ Kinase Assay (Promega) offers a non-radioactive method, with a signal-to-noise ratio >10:1 for 10 ng this compound.

Structural and Conformational Analysis

Molecular dynamics simulations (source) revealed that active this compound adopts an open conformation with RMSF values <1.5 Å in the activation loop (residues 167–197), whereas inactive this compound exhibits closed conformations (RMSF >2.5 Å). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) further confirmed phosphorylation-induced stabilization of the catalytic loop.

Applications of Prepared this compound

Drug Discovery

High-throughput screening (HTS) using active this compound identified ATP-competitive inhibitors (e.g., SCH772984) with IC₅₀ values <10 nM. Structural studies leveraging inactive this compound crystals (PDB: 4QTB) enabled the design of allosteric inhibitors targeting the DFG-out conformation.

Substrate Specificity Studies

Kinetic profiling with Ets-1(1–138) revealed a Kₘ of 19 µM and k꜀ₐₜ/Kₘ of 0.89 µM⁻¹s⁻¹, establishing it as a model substrate. Phosphoproteomics using active this compound uncovered novel targets such as RSK1 (Thr-573) and c-Fos (Ser-374) .

Chemical Reactions Analysis

Covalent Modifications

One of the notable chemical reactions involving ERK2 is its interaction with small molecules that lead to covalent modifications. For instance, the small molecule BI-78D3 binds to this compound and forms a covalent adduct with a conserved cysteine residue (C159). This reaction has been characterized as follows:

  • Reaction Mechanism : The binding of BI-78D3 to this compound leads to a nucleophilic attack by the thiolate anion of C159 on the electrophilic center of BI-78D3, resulting in the formation of a stable covalent bond.

  • Kinetics : The second-order rate constant for this reaction was found to be approximately 7.4×102M1s17.4\times 10^2\,\text{M}^{-1}\text{s}^{-1}, indicating a relatively high reactivity between BI-78D3 and this compound compared to other thiol-reactive compounds .

Enzymatic Activity and Substrate Interactions

This compound exhibits enzymatic activity that is influenced by various substrates and docking interactions. The catalytic mechanism involves:

  • Substrate Binding : this compound interacts with substrates not only at its active site but also through additional docking sites, enhancing specificity and catalytic efficiency. The binding energies at these sites are critical for maximizing reaction rates .

  • Phosphorylation : Phosphorylation events on this compound significantly influence its activity and stability. Structural studies have shown that phosphorylation alters the dynamics of this compound, impacting its interaction with substrates and regulatory proteins .

Allosteric Regulation

The binding of regulatory proteins such as PEA-15 can modulate the activity of this compound:

  • Allosteric Mechanism : The crystal structure of the PEA-15–this compound complex reveals that PEA-15 binding induces conformational changes in this compound, disrupting its active form and thereby regulating its enzymatic activity .

Kinetic Parameters for BI-78D3 Interaction with this compound

ParameterValue
KiK_i (Inhibition Constant)2.3×106M2.3\times 10^{-6}\,\text{M}
kinactk_{\text{inact}} (Inactivation Rate)1.7×103s11.7\times 10^{-3}\,\text{s}^{-1}
Second-order Rate Constant7.4×102M1s17.4\times 10^{2}\,\text{M}^{-1}\text{s}^{-1}

Structural Insights from PEA-15–this compound Complex

ComponentDescription
Crystal Structure Resolution3.2 Å
Bound Molecules1 this compound + 1 PEA-15
Observed Residues in ComplexThis compound (9–357), PEA-15 (1–30, 37–86)

Scientific Research Applications

Oncology

ERK2 has been identified as a pivotal player in cancer biology, particularly in the context of tumor metastasis and cancer stem cell dynamics.

Role in Tumor Metastasis

Research has demonstrated that this compound significantly influences the metastatic potential of triple-negative breast cancer (TNBC). In a study using SCID-beige mice models, knockdown of this compound resulted in a marked reduction in lung metastasis compared to controls. This effect was associated with altered expression of genes linked to cancer stem cell properties and metastasis regulation, indicating that this compound promotes both the metastatic phenotype and cancer stem cell characteristics in TNBC .

Predictive Biomarkers

This compound is also being explored as a predictive biomarker for therapeutic responses in various cancers. The regulation of this compound activity can inform treatment strategies, especially concerning targeted therapies against the human epidermal growth factor receptor family, which is crucial in breast and gastric cancers .

Neuroscience

In the field of neuroscience, this compound has been implicated in regulating behavioral and cognitive functions.

Social Behavior and Psychiatric Disorders

Studies involving conditional knockout mice have revealed that this compound plays a vital role in social behaviors and emotional regulation. Mice lacking this compound exhibited behaviors reminiscent of autism spectrum disorders, such as increased aggression and deficits in social interactions. These findings underscore the importance of this compound in normal cognitive functions and its potential link to psychiatric conditions characterized by social behavior impairments .

Memory and Synaptic Plasticity

Recent research indicates that this compound dimerization is essential for synaptic plasticity and memory reconsolidation in the hippocampus. Inhibiting ERK dimerization has shown promise in reducing cellular proliferation in tumor cells with hyperactive Ras-ERK signaling, suggesting therapeutic avenues for both oncological and neurological disorders .

Cellular Biology

This compound's role extends beyond cancer and neuroscience into general cellular biology.

Cell Survival Mechanisms

This compound has been shown to mediate inner hair cell survival in auditory systems, protecting against noise-induced hearing loss. Conditional knockout studies indicated that loss of this compound led to increased sensitivity to acoustic trauma, highlighting its protective role in sensory cells .

Regulation by S-Acylation

The regulation of this compound activity through dynamic S-acylation has been explored as a mechanism influencing various signaling pathways within cells. This lipid modification impacts how this compound interacts with other proteins and participates in signal transduction processes critical for cellular responses .

Data Table: Summary of this compound Applications

Application AreaSpecific Role/ImpactKey Findings/References
OncologyPromotes metastasis; predictive biomarker ,
NeuroscienceRegulates social behavior; involved in memory ,
Cellular BiologyMediates cell survival; regulated by S-acylation ,

Case Studies

Case Study 1: this compound in Breast Cancer Metastasis
A detailed investigation into TNBC revealed that targeting this compound could reduce metastatic spread significantly. The study utilized gene expression profiling to identify downstream targets influenced by this compound activity, emphasizing its role as a therapeutic target .

Case Study 2: Behavioral Analysis of this compound Knockout Mice
Research on this compound conditional knockout mice highlighted behavioral anomalies akin to autism spectrum disorders, providing insights into the molecular underpinnings of social behavior deficits .

Case Study 3: Inner Hair Cell Protection
Studies on noise-induced hearing loss demonstrated that this compound is critical for inner hair cell survival, suggesting potential therapeutic strategies for hearing preservation .

Mechanism of Action

ERK2 exerts its effects through phosphorylation of various substrates, including transcription factors, cytoskeletal proteins, and other kinases. Upon activation by MEK, this compound translocates to the nucleus, where it phosphorylates transcription factors such as ELK1, leading to changes in gene expression. This compound also phosphorylates cytoplasmic targets, influencing processes such as cell motility and apoptosis.

Comparison with Similar Compounds

ERK2 vs. ERK1

ERK1 (MAPK3) shares 85% sequence identity with this compound and is often considered its paralog. However, functional and regulatory differences exist:

  • Phosphorylation Dynamics: In human mesenchymal stem cells (hMSCs), ERK1 phosphorylation decreases within 1 hour of treatment, while this compound phosphorylation declines later (8–12 hours). By day 14, this compound activity normalizes, whereas ERK1 remains suppressed .
  • Compensatory Roles: In oligodendrocyte differentiation, ERK1 partially compensates for this compound loss. This compound knockout mice show delayed maturation of oligodendrocytes, but ERK1 activation rescues differentiation in vitro .
  • Substrate Specificity : this compound preferentially phosphorylates cytosolic targets like RSK, while ERK1 shows weaker activity toward nuclear substrates like c-Fos .

Table 1: Key Differences Between ERK1 and this compound

Feature ERK1 This compound
Expression Level Lower basal expression Higher expression
Phosphorylation Timing Early reduction (1 h) Delayed reduction (8–12 h)
Substrate Preference Nuclear targets (c-Fos) Cytosolic targets (RSK)
Compensatory Capacity Limited Critical for differentiation

This compound vs. DYRKs (Dual Specificity Tyrosine-Regulated Kinases)

DYRKs, such as DYRK1A and DYRK2, share structural similarities with this compound but exhibit distinct activation mechanisms:

  • Phosphorylation Sites : DYRK1A autophosphorylates tyrosine residues (e.g., Tyr-319), akin to this compound’s secondary phosphorylation site (Tyr-185). However, DYRKs primarily use serine/threonine phosphorylation for activation .
  • Substrate Recognition: DYRK1A favors Proline at position +3 (P+3) in substrates, a feature absent in this compound.

Table 2: Structural Comparison of this compound and DYRK1A

Feature This compound DYRK1A
Primary Phosphorylation Thr-185 Tyr-319
Substrate Motif D-domain (acidic patch) P+3 proline preference
Activation Loop Helical (PEA-15 bound) Ordered, non-helical

This compound vs. Upstream/Downstream Kinase Targets

  • MEK1/2 Inhibitors (Selumetinib) : These block this compound activation upstream. Selumetinib shows uniform responses across cancer subtypes, whereas this compound inhibitors (e.g., VX-11e) exhibit variability due to pathway crosstalk .
  • BRAF Inhibitors : Unlike this compound-targeting drugs, BRAF inhibitors (e.g., vemurafenib) trigger heterogeneous responses, reflecting patient-specific mutations in the MAPK pathway .

This compound vs. PI3Kα in Dual Inhibitors

Compounds like 32d inhibit both this compound and PI3Kα, but structural modifications (e.g., pyrazolyl groups at R1) are critical for maintaining dual activity. For instance, replacing R1 with 3-trifluoromethoxyphenyl abolishes this compound inhibition, highlighting this compound’s unique binding requirements .

Disease-Specific Roles of this compound vs. Related Kinases

  • IMP3, an oncoprotein, interacts directly with this compound to enhance tumor growth .
  • Heart Failure : In HFpEF, this compound phosphorylation at Thr-185 is reduced by 17.3-fold compared to healthy controls, whereas ERK1 levels remain unchanged .

Inhibitor Profiles

Table 3: Select this compound Inhibitors and Their Activities

Inhibitor Target Activity (IC₅₀) Selectivity vs. ERK1 Source
Tetrahydropyridopyrimidine This compound 1.8 nM >100-fold HTS
Compound 32d This compound/PI3Kα 15% inhibition N/A Dual inhibitor
Pyrrolidine analogue 1 This compound (non-phospho) 662.55 nM Selective Affinity screening

Biological Activity

Extracellular Signal-Regulated Kinase 2 (ERK2), a member of the mitogen-activated protein kinase (MAPK) family, plays a pivotal role in various cellular processes, including proliferation, differentiation, and survival. Its biological activity is intricately linked to numerous signaling pathways and has been extensively studied in the context of cancer, neurological functions, and cellular responses to external stimuli.

Overview of this compound Function

This compound is activated through phosphorylation by upstream kinases, specifically MEK1 and MEK2, which leads to its involvement in the regulation of immediate early genes (IEGs) and other downstream targets. The activation of this compound is crucial for mediating responses to growth factors and stress signals, affecting cellular behavior significantly.

Key Functions of this compound:

  • Cell Proliferation : this compound is essential for the induction of IEGs that promote cell division. Studies have shown that silencing this compound results in decreased cell proliferation rates, indicating its positive regulatory role in this process .
  • Metastasis and Cancer Stem Cells (CSCs) : In triple-negative breast cancer (TNBC), this compound has been identified as a promoter of metastasis and maintenance of the CSC phenotype. Knockdown studies revealed that reduced this compound expression correlates with diminished migratory and invasive capabilities of cancer cells .
  • Cognitive Functions : Research involving this compound knockdown mice demonstrated impairments in long-term memory tasks, suggesting that this compound is critical for cognitive processes .

This compound's biological activity is regulated by various post-translational modifications (PTMs). The most notable PTM is phosphorylation at the Thr-Glu-Tyr (TEY) motif, which is essential for its activation. Additionally, other modifications such as S-acylation have been shown to influence this compound's activity and localization within cells .

Table 1: Summary of Post-Translational Modifications Affecting this compound

ModificationEffect on this compound ActivityReference
PhosphorylationActivates this compound; essential for signaling
S-acylationModulates localization and signaling
AcetylationPotentially inhibits activity
NitrosylationActs as a negative regulator

Case Study 1: Role in Cancer Metastasis

In a study focusing on TNBC, researchers utilized SCID-beige mice to assess the role of ERK isoforms in metastasis. Mice injected with SUM149 cells with shthis compound exhibited significantly lower lung metastatic burden compared to controls. This underscores the critical role of this compound in promoting metastatic behavior through regulation of gene expression related to CSCs .

Case Study 2: Cognitive Impairment in Knockdown Mice

A study involving this compound knockdown mice revealed deficits in long-term memory formation while short-term memory remained intact. This suggests that while both forms of memory may rely on MAPK signaling, only long-term memory is critically dependent on this compound activity .

Research Findings

Recent studies have highlighted the differential roles of ERK1 and this compound. For instance, while both isoforms are activated by upstream signals, their contributions to cellular functions can differ significantly. The expression ratio between these isoforms has been shown to correlate with their activation ratios, impacting cell proliferation dynamics .

Table 2: Differential Roles of ERK Isoforms

IsoformRoleImpact on Proliferation
ERK1Compensatory role during low this compound levelsLess abundant; less impactful alone
This compoundPrimary driver for proliferationEssential for IEG induction

Q & A

Q. What experimental models are most suitable for studying ERK2 activation dynamics in cellular signaling?

this compound activation is typically studied using phospho-specific antibodies (e.g., anti-phospho-ERK1/2) in Western blotting or immunofluorescence assays. Common models include:

  • Cell lines with inducible this compound mutants or knockouts (e.g., HEK293, MEFs).
  • Primary cells (e.g., hippocampal slices) treated with agonists like cAMP or forskolin to stimulate this compound phosphorylation .
  • Genetic models (e.g., Dictyostelium) to dissect this compound’s role in chemotaxis and developmental signaling .
    Methodological Tip: Validate activation using dual phosphorylation (Thr185/Tyr187) assays and confirm specificity with this compound-deficient controls .

Q. How can researchers distinguish this compound-specific functions from ERK1 in overlapping pathways?

  • Use isoform-specific inhibitors (e.g., siRNA/shRNA targeting ERK1 vs. This compound).
  • Analyze phosphorylation kinetics: this compound activation often precedes ERK1 in response to stimuli like cAMP or folate .
  • Employ epistasis analysis in genetic models to isolate this compound-dependent pathways (e.g., G5-subunit signaling in Dictyostelium) .
    Data Consideration: Cross-validate findings using dual knockout models to rule out compensatory effects .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s role in cell proliferation versus apoptosis?

Contradictions often arise from context-dependent signaling (e.g., cell type, stimulus duration). Strategies include:

  • Dose-response and time-course experiments to identify thresholds for pro-survival vs. pro-apoptotic outcomes.
  • Pathway mapping using phosphoproteomics to track this compound’s downstream targets (e.g., c-Fos, Elk-1) under varying conditions .
  • Meta-analysis of published datasets to identify consensus mechanisms (e.g., this compound’s regulation of cyclin D1 in cancer vs. primary cells) .
    Example: In hippocampal slices, this compound activation by forskolin promotes synaptic plasticity without apoptosis, whereas sustained this compound activity in cancer models drives proliferation .

Q. What methodologies are recommended for studying this compound cross-talk with JNK or p38 MAPK pathways?

  • Co-immunoprecipitation (Co-IP) to identify physical interactions between this compound and JNK/p38 components.
  • Pharmacological inhibition (e.g., SP600125 for JNK; SB203580 for p38) paired with this compound activity assays to assess pathway interdependence .
  • Transcriptomic profiling (RNA-seq) to compare gene expression patterns in this compound-only vs. This compound+JNK/p38 modulated systems .
    Data Validation: Use orthogonal methods (e.g., CRISPR-Cas9 knockout + rescue) to confirm specificity .

Q. How can researchers ensure reproducibility in this compound activity assays across different laboratories?

  • Standardize protocols for cell lysis (e.g., RIPA buffer with phosphatase inhibitors) and antibody dilutions.
  • Include internal controls (e.g., recombinant phosphorylated this compound protein) in Western blots .
  • Share raw data and statistical analyses (e.g., two-way ANOVA for treatment effects, as in hippocampal slice studies) .
    Best Practice: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles and publish full methodological details in supplementary materials .

Methodological and Analytical Questions

Q. What statistical approaches are optimal for analyzing this compound activation data in low-signal environments?

  • Normalization: Express phospho-ERK2 levels as a ratio to total this compound to control for loading variability .
  • Non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian distributed data.
  • Power analysis during experimental design to determine sample sizes sufficient to detect activation thresholds .

Q. How should researchers handle conflicting evidence regarding this compound’s dependency on upstream kinases like MEK1/2?

  • Kinase-dead mutants: Test this compound phosphorylation in MEK1/2-inhibited (e.g., U0126) or knockout models.
  • Phosphorylation mapping: Use mass spectrometry to identify MEK-independent phosphorylation sites (e.g., Ser/Thr residues outside the activation loop) .
  • Pathway enrichment analysis: Compare this compound-dependent gene sets in MEK-inhibited vs. wild-type conditions .

Data Presentation and Ethics

Q. What are the best practices for presenting this compound-related data in publications?

  • Graphs: Use line graphs for time-course data (e.g., phosphorylation kinetics) and bar charts for grouped comparisons.
  • Tables: Include raw data (e.g., band intensities) in appendices, with processed data (fold changes) in the main text .
  • Ethics: Disclose all conflicts of interest (e.g., commercial antibody suppliers) and adhere to institutional guidelines for recombinant protein use .

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